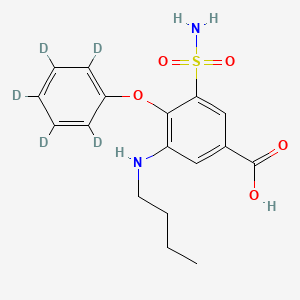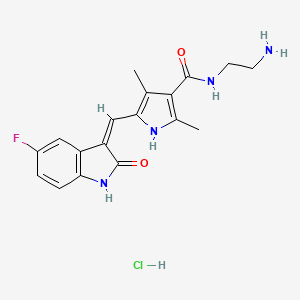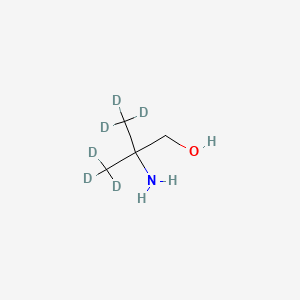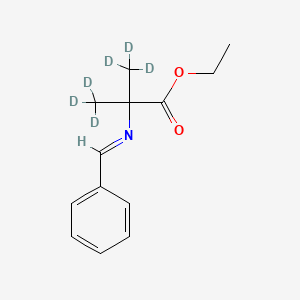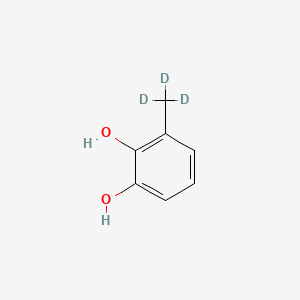![molecular formula C17H17N3OS B563703 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride CAS No. 1246819-53-3](/img/new.no-structure.jpg)
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a stable isotope-labeled compound. It is a derivative of Quetiapine, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. The compound is often used in scientific research to study the metabolic pathways and pharmacokinetics of Quetiapine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves multiple steps, starting from the parent compound Quetiapine. The process typically includes:
Deuteration: Introduction of deuterium atoms into the Quetiapine molecule to create the deuterated version.
Hydroxylation: Addition of a hydroxyl group to the Quetiapine molecule.
Ethoxylation: Introduction of the ethoxy group to the hydroxylated Quetiapine.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations. The final product is then purified and converted into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the structure and reactivity of Quetiapine derivatives.
Biology: Employed in metabolic studies to trace the pathways and interactions of Quetiapine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quetiapine.
Industry: Applied in the development of new antipsychotic drugs and in quality control processes for pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of Quetiapine, it primarily acts on neurotransmitter receptors in the brain, including:
Dopamine Receptors: Inhibits dopamine D2 receptors, reducing psychotic symptoms.
Serotonin Receptors: Modulates serotonin 5-HT2A receptors, contributing to its antipsychotic effects.
Histamine Receptors: Blocks histamine H1 receptors, which can cause sedation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quetiapine: The parent compound, used as an antipsychotic medication.
N-desalkyl Quetiapine: A metabolite of Quetiapine with similar pharmacological properties.
7-Hydroxy Quetiapine: Another hydroxylated derivative of Quetiapine.
Uniqueness
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pharmacokinetics and metabolic pathways of Quetiapine is crucial.
Eigenschaften
CAS-Nummer |
1246819-53-3 |
|---|---|
Molekularformel |
C17H17N3OS |
Molekulargewicht |
319.452 |
IUPAC-Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
CAWOJGJDGLXKTF-UFBJYANTSA-N |
SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Synonyme |
11-(1-Piperazinyl-d8)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride; M 236303-d8 Dihydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


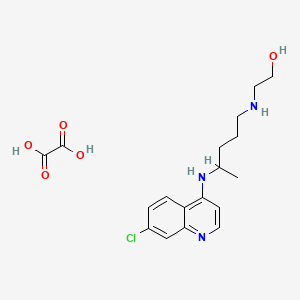
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)

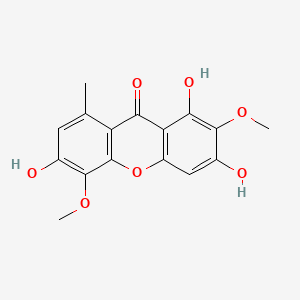
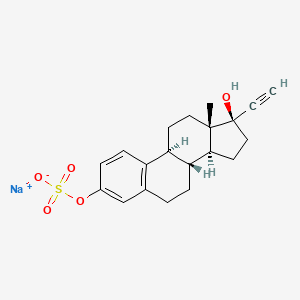
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
